![molecular formula C16H20ClNO4 B5560406 (1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5560406.png)

(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

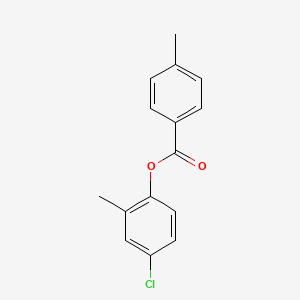

Descripción general

Descripción

Synthesis Analysis

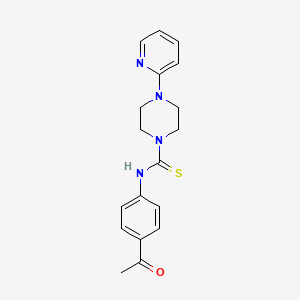

The synthesis of azaspirocyclic compounds, similar to the one , often involves regioselective synthesis strategies. For instance, Alonso et al. (2005) described the regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes, utilizing a trimethylenemethane dianion synthon, which could serve as a foundational approach for synthesizing related compounds like "(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol" (Alonso, Dacunha, Meléndez, & Yus, 2005).

Molecular Structure Analysis

Crystal and molecular structure analyses are pivotal for understanding the conformation and geometrical characteristics of azaspirocyclic compounds. The detailed structure elucidation, often accomplished through X-ray diffraction studies, sheds light on the conformational preferences and intramolecular interactions present in these molecules. Studies such as those conducted by Manjunath et al. (2011) on similar azaspirocyclic structures provide insights into the crystalline and molecular arrangement, essential for comprehending the structural basis of their reactivity and properties (Manjunath et al., 2011).

Chemical Reactions and Properties

Azaspirocyclic compounds engage in a variety of chemical reactions, reflecting their versatile chemical properties. The Ritter reaction, for example, has been employed to synthesize substituted azaspiro compounds, indicating the reactivity of these molecules towards nitriles in acidic conditions to yield novel azaspiro structures with potential biological activity (Rozhkova et al., 2013).

Aplicaciones Científicas De Investigación

Selective Adrenoceptor Antagonism

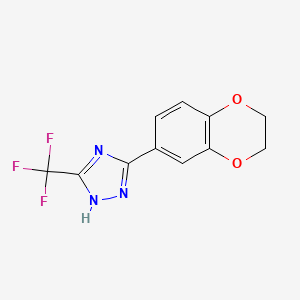

BMY 7378, a compound structurally related to "(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol," exhibits selective antagonism towards the alpha 1D-adrenoceptor subtype. This specificity is demonstrated through competitive assays, highlighting its potential for targeted pharmacological interventions (Goetz et al., 1995).

Anticonvulsant Activity

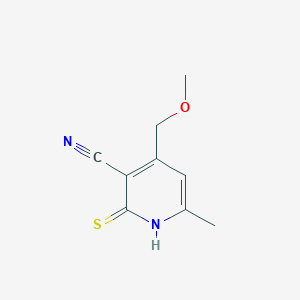

Research on N-phenyl- and N-benzyl-2-azaspiro derivatives, including structures akin to "(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol," has shown promising anticonvulsant properties. Specifically, the modification of these compounds with fluoro or trifluoromethyl substituents enhances their efficacy in seizure models, suggesting their utility in developing new antiepileptic drugs (Obniska et al., 2006).

Heterocyclic Compound Synthesis

The molecule "(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol" shares structural characteristics with heterocyclic compounds explored for various chemical syntheses. For example, studies on the synthesis of pyrrolones and their conversion into spirocyclic and fused heterocycles demonstrate the versatility of such structures in organic chemistry and potential pharmaceutical applications (El-Nabi, 2002).

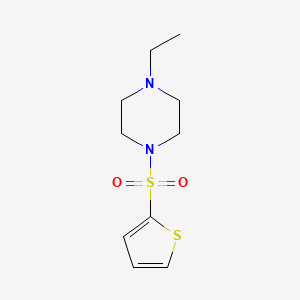

Anticancer and Antidiabetic Potentials

New 1-thia-azaspiro[4.5]decane derivatives have been synthesized and tested for their anticancer and antidiabetic activities. The structural similarity to "(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol" underscores the potential of such compounds in medicinal chemistry, particularly in targeting specific cancer and diabetes pathways (Flefel et al., 2017).

Spirocyclic Oxetane Synthesis

The development of novel synthetic methodologies involving spirocyclic oxetanes and benzimidazoles, which share a common structural motif with "(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol," highlights the molecule's relevance in the synthesis of complex organic structures. These advancements could lead to new applications in drug discovery and material science (Gurry et al., 2015).

Propiedades

IUPAC Name |

(3-chloro-4-methoxyphenyl)-[(1S,3R)-1,3-dihydroxy-7-azaspiro[3.5]nonan-7-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO4/c1-22-12-3-2-10(8-11(12)17)15(21)18-6-4-16(5-7-18)13(19)9-14(16)20/h2-3,8,13-14,19-20H,4-7,9H2,1H3/t13-,14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQYOSUOYDAUCR-OKILXGFUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)C(CC3O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)[C@@H](C[C@@H]3O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5560330.png)

![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5560331.png)

![ethyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5560337.png)

![1,1'-[(5-nitro-1,3-phenylene)dicarbonyl]dipiperidine](/img/structure/B5560351.png)

![N-[2-(1-methyl-4-piperidinyl)ethyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5560358.png)

![ethyl 2-oxo-5-[(2-pyridinylthio)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5560364.png)

![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5560369.png)